Relative Behavioral Potency: 4-Methyl PCP Occupies an Intermediate Rank in Self-Administration Dose-Response Curves
In a direct dose-response comparison of nine PCP-related compounds in beagle dogs, 4-methyl PCP (specifically named as the '4-methyl analog') maintained consistent, dose-related pedal-pressing behavior. Rank-order potency on the descending limb of the dose-response curve placed 4-methyl PCP below TCP, PCP, N-ethyl PCP, and the pyrrolidino analog, but above N-propyl PCP, two monohydroxylated metabolites, and ketamine [1]. This intermediate in vivo potency is meaningful for experimental designs where PCP's potency (59 nM Ki at NMDA) would produce excessive behavioral disruption but ketamine's potency (659 nM Ki) is sub-threshold [2].
| Evidence Dimension | Rank-order of relative potency to maintain equal rates of intravenous drug-taking behavior |
|---|---|
| Target Compound Data | Ranked 5th out of 9 compounds (4-methyl PCP) |
| Comparator Or Baseline | TCP (ranked 1st, most potent); PCP (ranked 2nd); N-ethyl PCP (ranked 3rd); pyrrolidino analog (ranked 4th); N-propyl PCP (ranked 6th); ketamine (ranked 9th, least potent) |
| Quantified Difference | 4-methyl PCP is less potent than PCP and N-ethyl PCP, but more potent than N-propyl PCP and ketamine in maintaining self-administration behavior |
| Conditions | Beagle dogs; 1-hr or 4-hr daily sessions; dose range per infusion; inverted U-shaped dose-response curves; descending limb comparison |
Why This Matters
This direct rank-order evidence enables researchers to select 4-methyl PCP as an intermediate-potency NMDA antagonist tool compound when PCP is too potent and ketamine is too weak for a given behavioral or neuropharmacological model.
- [1] Risner, M.E. Intravenous self-administration of phencyclidine and related compounds in the dog. Journal of Pharmacology and Experimental Therapeutics, 1982, 221(3), 637–644. View Source
- [2] Roth, B.L.; Gibbons, S.; Arunotayanun, W.; Huang, X.-P.; Setola, V.; Treble, R.; Iversen, L. Table 2: NMDA pKi and Ki values for ketamine, PCP, and analogues. PLoS ONE, 2013, 8(3), e59334. View Source
